molecular formula C9H2Cl5NO2 B13414578 Pentachlorophenyl Cyanoacetate

Pentachlorophenyl Cyanoacetate

Cat. No.: B13414578
M. Wt: 333.4 g/mol
InChI Key: LVJLBAOLANVTDO-UHFFFAOYSA-N
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Description

Pentachlorophenyl Cyanoacetate is an organic compound that belongs to the family of cyanoacetates It is characterized by the presence of a pentachlorophenyl group attached to a cyanoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl Cyanoacetate typically involves the reaction of pentachlorophenol with cyanoacetic acid or its derivatives. One common method involves the esterification of cyanoacetic acid with pentachlorophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl Cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pentachlorophenyl derivatives .

Scientific Research Applications

Pentachlorophenyl Cyanoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentachlorophenyl Cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the pentachlorophenyl group can interact with various biological macromolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentachlorophenyl Cyanoacetate is unique due to the combination of the pentachlorophenyl group and the cyanoacetate moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H2Cl5NO2

Molecular Weight

333.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2-cyanoacetate

InChI

InChI=1S/C9H2Cl5NO2/c10-4-5(11)7(13)9(8(14)6(4)12)17-3(16)1-2-15/h1H2

InChI Key

LVJLBAOLANVTDO-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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